8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
8-bromo-2,4,10-triazatricyclo[73003,7]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. One common method includes the bromination of a precursor triazatricyclo compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
Scientific Research Applications
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-10-thia-3,4,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene
- 8-(5-bromo-2-hydroxyphenyl)-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5-trien-10-one
Uniqueness
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrN3 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-1-3-12-9(5)13-6-2-4-11-8(6)7/h1-4,8H,(H,12,13) |
InChI Key |
ZGRXURWUHMEEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC3=CC=NC3C(=C21)Br |
Origin of Product |
United States |
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